molecular formula C15H15NO2 B14645844 2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

Cat. No.: B14645844
M. Wt: 241.28 g/mol
InChI Key: TUPLFFZMDOCJBI-JQIJEIRASA-N
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Description

2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone ring substituted with ethyl, hydroxyamino, and phenylmethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexadienone core, followed by the introduction of the ethyl group through alkylation reactions. The hydroxyamino group is then introduced via a hydroxylamine derivative, and the phenylmethylidene group is added through a condensation reaction with a suitable benzaldehyde derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the reactions and purifications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the cyclohexadienone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclohexadienone core.

Scientific Research Applications

2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenylmethylidene group contributes to the compound’s hydrophobic interactions, enhancing its ability to penetrate cell membranes and reach intracellular targets. The overall effect depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-[(amino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
  • 2-Ethyl-6-[(hydroxyamino)(methyl)methylidene]cyclohexa-2,4-dien-1-one
  • 2-Ethyl-6-[(hydroxyamino)(phenyl)ethylidene]cyclohexa-2,4-dien-1-one

Uniqueness

2-Ethyl-6-[(hydroxyamino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the specific combination of functional groups and their positions on the cyclohexadienone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C15H15NO2/c1-2-11-9-6-10-13(15(11)17)14(16-18)12-7-4-3-5-8-12/h3-10,17-18H,2H2,1H3/b16-14+

InChI Key

TUPLFFZMDOCJBI-JQIJEIRASA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

CCC1=C(C(=CC=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

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